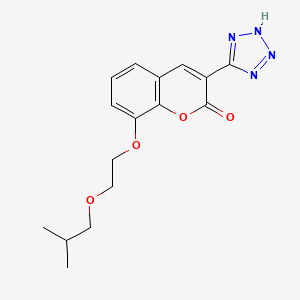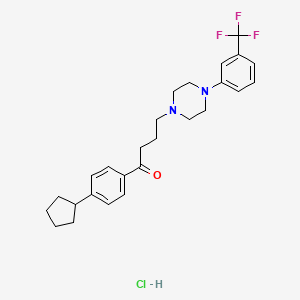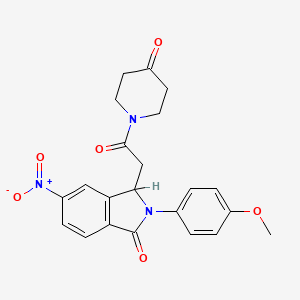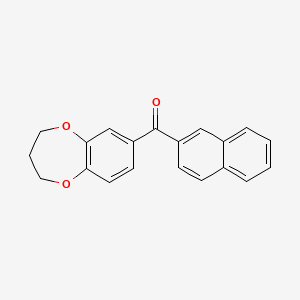
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl with 2-naphthalenylmethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl (phenyl)methanone
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)-
Uniqueness
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-naphthalenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with a naphthalene moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
123769-43-7 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C20H16O3/c21-20(16-7-6-14-4-1-2-5-15(14)12-16)17-8-9-18-19(13-17)23-11-3-10-22-18/h1-2,4-9,12-13H,3,10-11H2 |
InChI Key |
FBSZULXZPXLAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4C=C3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


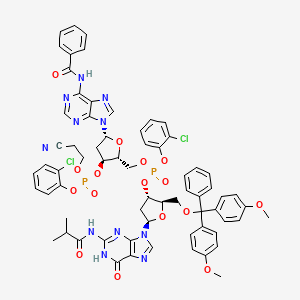
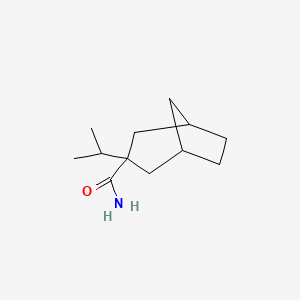
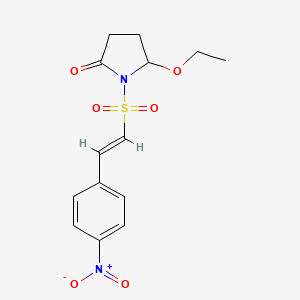
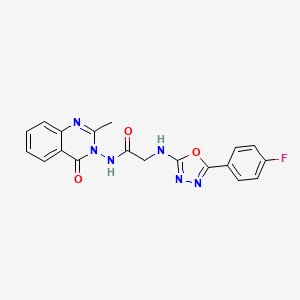




![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)


